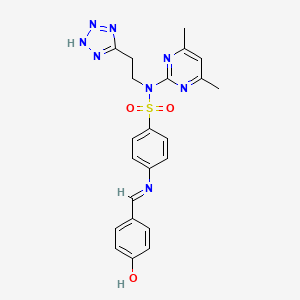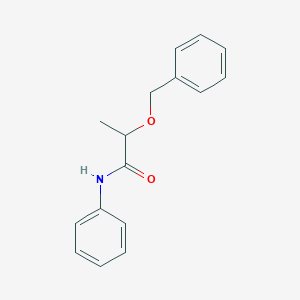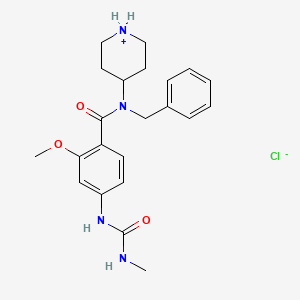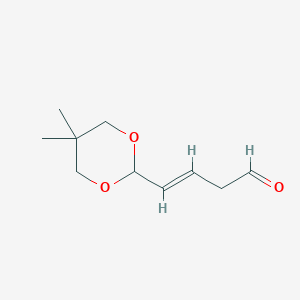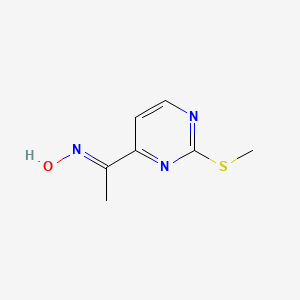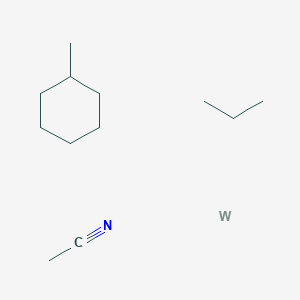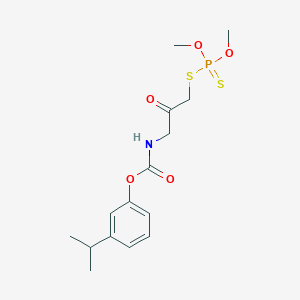
3-(1-Methylethyl)phenyl(((dimethoxyphosphinothioyl)thio)acetyl)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a carbamate group, a phosphinothioylsulfanyl group, and a propan-2-ylphenyl group, making it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the propan-2-ylphenyl derivative, followed by the introduction of the carbamate group through a reaction with an appropriate isocyanate. The final step involves the addition of the dimethoxyphosphinothioylsulfanyl group under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
(3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these actions are often complex and require further research to fully understand.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate
- (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonamide
Uniqueness
Compared to similar compounds, (3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
22343-07-3 |
|---|---|
Fórmula molecular |
C15H22NO5PS2 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
(3-propan-2-ylphenyl) N-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate |
InChI |
InChI=1S/C15H22NO5PS2/c1-11(2)12-6-5-7-14(8-12)21-15(18)16-9-13(17)10-24-22(23,19-3)20-4/h5-8,11H,9-10H2,1-4H3,(H,16,18) |
Clave InChI |
NEZZLYHNLCQXDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)OC(=O)NCC(=O)CSP(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


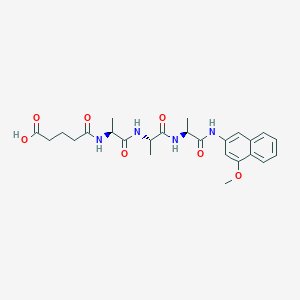
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)
![2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol](/img/structure/B13756701.png)
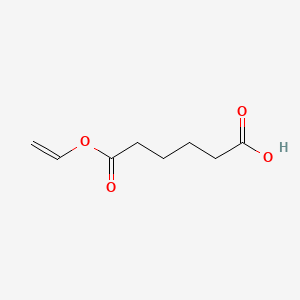

![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)

